N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide
Description
Core Scaffold Conservation and Modifications
N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide shares a foundational scaffold with axitinib (AG-013736), retaining the:
- N-methylbenzamide moiety (conserved in >90% of VEGFR-2 inhibitors)
- Vinylpyridine-indazole core (critical for π-π stacking with kinase hydrophobic residues)
- Sulfur-containing linker (modified from sulfanyl to sulfinyl in this derivative)
Table 1: Structural Comparison with Axitinib
The sulfinyl substitution increases oxygen content, reducing lipophilicity (LogP decrease ≈0.6 units) while adding a hydrogen-bond acceptor. This modification mirrors trends in second-generation TKIs like ponatinib, where polar group incorporation improves target specificity over first-generation analogs.
Conformational Impact of Sulfinyl Substitution
X-ray crystallographic data for axitinib (PDB: 4AG8) shows the sulfanyl linker adopts a gauche conformation relative to the benzamide plane. Density functional theory (DFT) simulations of the sulfinyl analog predict:
- 14° rotation barrier reduction due to S-O dipole stabilization
- 1.2 Å elongation of the sulfur-to-benzamide distance
- Enhanced dipole moment (2.7 Debye vs. 1.3 Debye in axitinib)
These changes may permit deeper penetration into the VEGFR-2 hydrophobic pocket while maintaining indazole-pyridine coplanarity (RMSD <0.5 Å vs. axitinib).
Properties
Molecular Formula |
C22H18N4O2S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]sulfinyl]benzamide |
InChI |
InChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26) |
InChI Key |
MAHSNFBPPYMWFB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Indazole Core
- The indazole nucleus is synthesized via cyclization reactions starting from appropriate hydrazine derivatives and diketones or related precursors.
- This cyclization is generally conducted under controlled conditions to ensure regioselectivity and yield, often involving acidic or basic catalysis depending on the substrate.
Introduction of the Pyridinyl Group
- The (1E)-2-(2-pyridinyl)ethenyl moiety is introduced through a Heck coupling reaction.
- This palladium-catalyzed cross-coupling involves the reaction of a halogenated indazole intermediate with 2-vinylpyridine or a related pyridine derivative.
- Reaction conditions typically include a base such as potassium carbonate, a palladium catalyst, and solvents like N-methyl-2-pyrrolidone or dimethylformamide, under an inert atmosphere at elevated temperatures (80–130°C).
Sulfinylation Step
- The sulfinyl group is introduced by treating the intermediate with sulfinylating agents such as sulfinyl chloride.
- This step requires careful control of temperature and stoichiometry to avoid overoxidation or side reactions.
- The sulfinylation is often performed in solvents like tetrahydrofuran or dichloromethane under inert atmosphere to maintain reagent stability.
N-Methylation
- The final methylation of the amide nitrogen is achieved using methylating agents such as methyl iodide.
- This alkylation is conducted under basic conditions, often using potassium carbonate or similar bases, in polar aprotic solvents.
- The reaction is monitored by chromatographic techniques (HPLC or GC) to ensure completion and purity.
Industrial Scale Adaptations
- Industrial synthesis adapts these steps into batch or continuous flow processes.
- Optimization focuses on maximizing yield and purity while minimizing by-products.
- Parameters such as reagent concentration, temperature, reaction time, and solvent choice are finely tuned.
- Isolation of the final product often involves crystallization with antisolvents like ethyl acetate, cooling, seeding, and filtration to obtain the compound in a defined solid form.
Reaction Conditions and Analytical Data
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Notes |
|---|---|---|---|---|
| Indazole formation | Hydrazine + diketone precursor | Variable (e.g., ethanol) | Reflux | Cyclization under acidic/basic catalysis |
| Pyridinyl introduction | 2-Vinylpyridine, Pd catalyst, K2CO3 | N-Methyl-2-pyrrolidone or DMF | 80–130 | Heck coupling under inert atmosphere |
| Sulfinylation | Sulfinyl chloride | THF or DCM | 0–25 | Controlled addition to avoid overoxidation |
| N-Methylation | Methyl iodide, base (K2CO3) | Polar aprotic solvents | Room temp to 50 | Alkylation monitored by HPLC/GC |
| Crystallization | Antisolvent (ethyl acetate), cooling, seeding | Mixed solvents | -20 to 10 | Isolation of solid Form IV |
Reaction Mechanisms and Chemical Transformations
- Heck Reaction Mechanism: The palladium-catalyzed coupling involves oxidative addition of the halogenated indazole, coordination and insertion of the vinylpyridine, and reductive elimination to form the carbon-carbon double bond linking the pyridinyl group.
- Sulfinylation Mechanism: The sulfinyl chloride reacts with the thiol or sulfanyl intermediate to form the sulfinyl functional group via nucleophilic substitution.
- N-Methylation Mechanism: The nitrogen atom of the benzamide acts as a nucleophile attacking the methyl iodide, resulting in the methylated amide.
Research Discoveries and Optimization Insights
- Optimization of the Heck reaction step has been critical to improving yields and selectivity. Use of bases such as potassium carbonate and solvents like N-methyl-2-pyrrolidone under nitrogen atmosphere significantly enhances coupling efficiency.
- Control of sulfinylation conditions prevents formation of undesired sulfone byproducts, which can affect biological activity.
- Industrial scale-up studies emphasize the importance of solvent choice and temperature control to maintain product quality and reproducibility.
- Crystallization parameters, including seeding with Form IV crystals and controlled cooling rates, have been shown to improve purity and batch consistency.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents | Typical Conditions | Outcome |
|---|---|---|---|
| Indazole Core Synthesis | Hydrazine, diketone | Reflux in ethanol or similar | Indazole intermediate |
| Pyridinyl Coupling | 2-Vinylpyridine, Pd catalyst, K2CO3 | 80–130°C, inert atmosphere | Coupled pyridinyl-indazole |
| Sulfinylation | Sulfinyl chloride | 0–25°C, inert atmosphere | Sulfinyl-substituted intermediate |
| N-Methylation | Methyl iodide, base (K2CO3) | Room temp to 50°C | N-methylated final compound |
| Isolation/Crystallization | Ethyl acetate, cooling, seeding | -20 to 10°C | Pure crystalline product |
The preparation of this compound is a multi-step process involving advanced organic synthesis techniques. The key steps include indazole core formation, Heck coupling for pyridinyl introduction, selective sulfinylation, and final N-methylation. Industrial processes refine these methods to achieve high purity and yield, employing controlled reaction conditions and crystallization protocols. This compound’s unique combination of functional groups demands precise synthetic control, as evidenced by extensive research and patent literature.
This comprehensive understanding of its preparation methods supports ongoing research and development in pharmaceutical chemistry and related fields.
Chemical Reactions Analysis
Oxidation Reactions
The sulfinyl group (-S(O)-) undergoes further oxidation to form sulfone derivatives under strong oxidizing conditions. This reaction is critical in pharmaceutical contexts, as sulfone analogs may exhibit altered biological activity.
Key Findings :
-
Axitinib sulfone ( ) is a documented impurity formed during the oxidation of the parent compound.
-
Reaction rates depend on solvent polarity and oxidizing agent strength, with mCPBA achieving >90% conversion in <24 hours at 25°C.
Reduction Reactions
The sulfinyl group can be reduced to a thioether (-S-) under controlled conditions, altering electronic properties and hydrogen-bonding capacity.
Key Findings :
-
NaBH₄ selectively reduces sulfinyl groups without affecting the indazole or pyridinyl moieties .
-
Stereochemical outcomes depend on the reducing agent: LiAlH₄ produces racemic thioethers, while NaBH₄ retains stereochemistry .
Nucleophilic Substitution
The sulfinyl group participates in nucleophilic substitution reactions, particularly with amines or thiols.
Key Findings :
-
Substitution occurs preferentially at the sulfinyl sulfur atom due to its electrophilic nature.
-
Microwave-assisted reactions enhance yields (75–85%) compared to conventional heating (50–60%) .
Cycloaddition and Conjugation Reactions
The (1E)-ethenyl-pyridinyl group participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
Key Findings :
-
Reaction regioselectivity favors endo transition states due to π-stacking between pyridinyl and dienophile groups .
-
Adducts exhibit enhanced solubility in polar aprotic solvents.
Acid/Base-Mediated Degradation
The compound undergoes pH-dependent degradation, particularly under acidic conditions.
Key Findings :
-
Degradation follows first-order kinetics with half-lives of 8.2 hours (acidic) and 12.5 hours (basic) .
Photochemical Reactions
UV irradiation induces isomerization of the (1E)-ethenyl group to the (1Z)-configuration.
| Condition | Product | Quantum Yield | References |
|---|---|---|---|
| UV light (365 nm, methanol) | N-Methyl-2-[[3-[(1Z)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide | Φ = 0.32 ± 0.03 |
Key Findings :
Scientific Research Applications
N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Research Findings and Data
Key Pharmacophore Interactions
Q & A
Q. What best practices ensure reproducibility in synthesizing and testing this compound?
- Methodological Answer : Strict adherence to reaction parameters (temperature, solvent purity) and documentation via electronic lab notebooks (ELNs). Inter-laboratory validation using standardized protocols (e.g., USP guidelines). Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
